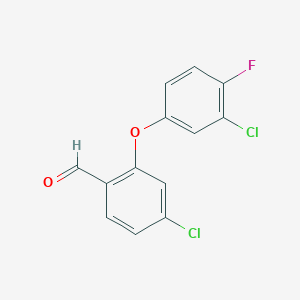

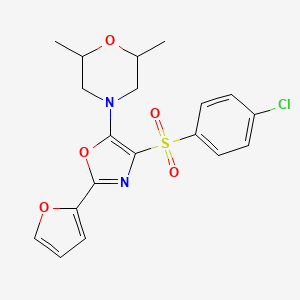

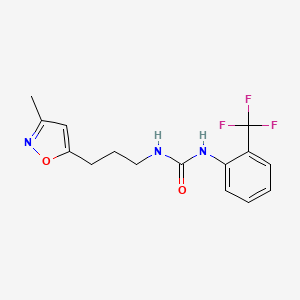

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki reaction, which is a type of cross-coupling reaction, could potentially be used in the synthesis of this compound .科学的研究の応用

Catalysis and Organic Synthesis

- Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : A study demonstrated the use of Pd-catalysis for ortho C-H hydroxylation of benzaldehydes, highlighting the role of different substituents and reagents in the process, which can include compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde (Chen, Sorensen, & Ozturk, 2017).

Polymer Chemistry

- Synthesis and Copolymerization of Novel Phenoxy Ring-Substituted Acrylates : Research on phenoxy ring-substituted acrylates for copolymerization with styrene indicates the potential of compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in developing new polymers (Whelpley et al., 2022).

Environmental Chemistry

- Anaerobic Transformation of Phenols : Studies on the anaerobic transformation of phenols to benzoates and the role of fluorinated analogues like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in elucidating transformation mechanisms are noteworthy (Genthner, Townsend, & Chapman, 1989).

Material Science

- Synthesis of Electrically Conductive Polymers : The synthesis and characterization of bis-aldehyde monomers, which may include derivatives like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, for producing electrically conductive pristine polyazomethines have been explored (Hafeez et al., 2019).

Chemical Sensing

- Colorimetric and Fluorescence Sensing of pH : Schiff-base molecules derived from benzaldehyde compounds, potentially including 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, have been investigated for their use as ratiometric fluorescent chemosensors for pH (Halder, Hazra, & Roy, 2018).

Adsorption Studies

- Synthesis of Microporous Polyaminals for Carbon Dioxide Adsorption : Research has been conducted on using monoaldehyde compounds, including fluorinated benzaldehydes, for synthesizing microporous polyaminals with applications in carbon dioxide adsorption (Li, Zhang, & Wang, 2016).

作用機序

Target of Action

Related compounds such as 2-(3-chloro-4-fluorophenoxy)acetic acid and Pyraflufen-ethyl have been shown to inhibit the enzyme activity of protoporphyrinogen oxidase (Protox), which plays a crucial role in the biosynthesis of tetrapyrroles.

Mode of Action

For instance, Pyraflufen-ethyl inhibits the enzyme activity of Protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrins that cause cell death upon exposure to light.

Biochemical Pathways

The compound’s action on the heme biosynthesis pathway, specifically the inhibition of Protox, leads to the accumulation of protoporphyrin IX. This compound is a potent photosensitizer, and its accumulation leads to the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Result of Action

The result of the compound’s action is likely the disruption of normal cellular function due to the oxidative damage caused by the accumulation of protoporphyrin IX and subsequent production of reactive oxygen species. This leads to cell death, which can be beneficial in certain applications such as weed control .

Action Environment

The efficacy and stability of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be influenced by various environmental factors. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as pH, temperature, and presence of other chemicals can also impact the compound’s action.

特性

IUPAC Name |

4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYBZOBNXFEPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

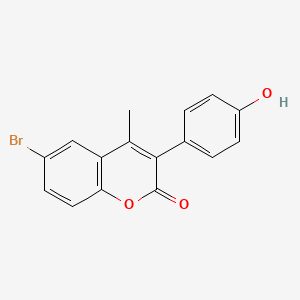

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

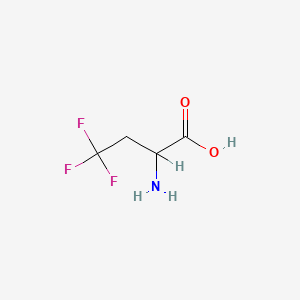

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)

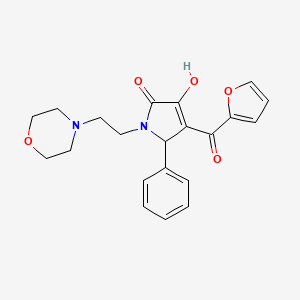

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)

![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)